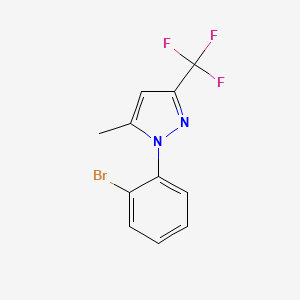
1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- is a chemical compound with the molecular formula C15H14N2O2. This compound is characterized by the presence of a naphthalene ring substituted with a carbonitrile group and a pyrrolidinyl group that has two hydroxyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- typically involves the reaction of naphthalenecarbonitrile with a pyrrolidinyl derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Industrial production also involves purification steps like recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the pyrrolidinyl ring can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: Substituted derivatives of the original compound.
科学的研究の応用
1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- involves its interaction with specific molecular targets. The hydroxyl groups on the pyrrolidinyl ring can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of these proteins. The carbonitrile group can also participate in interactions with nucleophilic sites on proteins, affecting their function.
類似化合物との比較
Similar Compounds
1-Naphthalenecarbonitrile, 4-amino-: Similar structure but with an amino group instead of the pyrrolidinyl group.
1-Naphthalenecarbonitrile, 4-hydroxy-: Similar structure but with a hydroxyl group instead of the pyrrolidinyl group.
Uniqueness
1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- is unique due to the presence of both the pyrrolidinyl ring and the hydroxyl groups, which confer specific chemical and biological properties not found in its analogs. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
870888-74-7 |
|---|---|
分子式 |
C15H14N2O2 |
分子量 |
254.28 g/mol |
IUPAC名 |
4-(3,4-dihydroxypyrrolidin-1-yl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C15H14N2O2/c16-7-10-5-6-13(12-4-2-1-3-11(10)12)17-8-14(18)15(19)9-17/h1-6,14-15,18-19H,8-9H2 |
InChIキー |
ISANUUJYDZPIRB-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CN1C2=CC=C(C3=CC=CC=C32)C#N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


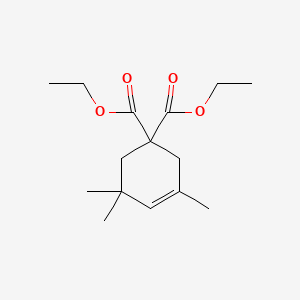
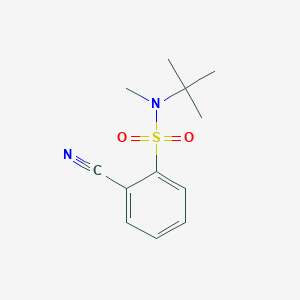
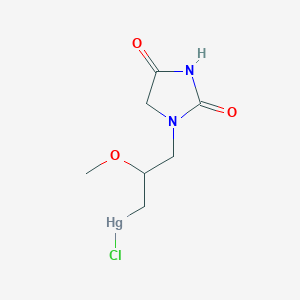
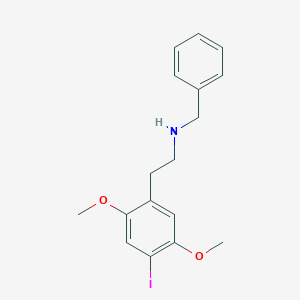
![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)

![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)
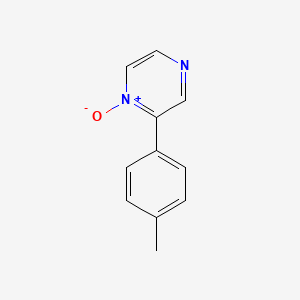
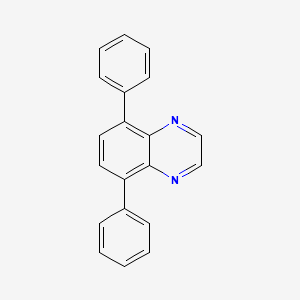
![N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine](/img/structure/B14181031.png)
